N-isopropylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-isopropylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Mode of Action
This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the activation of IGF1R and Src, suppressing their signaling pathways . The inhibition of these kinases disrupts the overactivation of oncogenic pathways, which can lead to the development and progression of cancer .
Biochemical Pathways
The inhibition of IGF1R and Src by N-isopropylpyrido[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in promoting cell proliferation and survival. By inhibiting the activation of IGF1R and Src, this compound can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of cancer cells .
Pharmacokinetics
The development of kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold generally aims to optimize absorption, distribution, metabolism, and excretion (adme) properties to enhance bioavailability .
Result of Action
This compound has shown promising anticancer activity. It significantly inhibits the viability of several non-small cell lung cancer (NSCLC) cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors without overt toxicity .
Action Environment
Biochemical Analysis
Biochemical Properties
N-isopropylpyrido[3,4-d]pyrimidin-4-amine, like other pyrimidine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
While the specific cellular effects of this compound are not well-documented, related pyrimidine derivatives have shown promising anticancer activity. They exert their effects by inhibiting protein kinases, thereby affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related pyrimidine derivatives have been found to inhibit protein kinases, which play a crucial role in cellular signaling processes . These compounds bind to the active site of the enzyme, thereby inhibiting its activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isopropyl isocyanate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-isopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-isopropylpyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with a fused pyrimidine ring system.
Quinazoline: A compound with a similar nitrogen-containing ring structure.
Uniqueness
N-isopropylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMBKNTCGSRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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